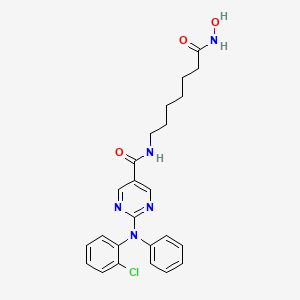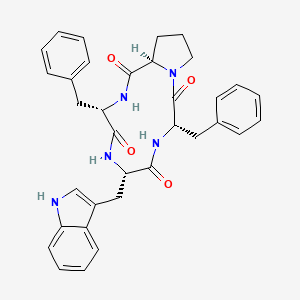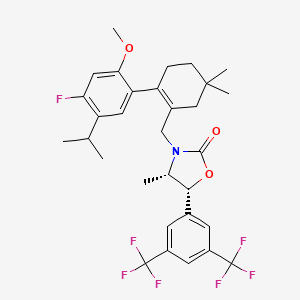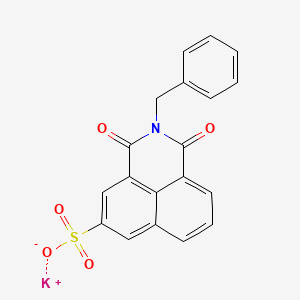![molecular formula C20H23N2NaO5S B606777 sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide CAS No. 256373-96-3](/img/structure/B606777.png)
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide
Overview
Description
CRID3 sodium salt, also known as CP-456,773 sodium salt, is a potent inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune response, playing a significant role in the pathophysiology of various inflammatory diseases. CRID3 sodium salt inhibits the production of interleukin 1β, interleukin 18, and interleukin 1α, which are key proinflammatory cytokines .
Mechanism of Action
Target of Action
MCC950 sodium, also known as CRID3, is a potent and selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing protein 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .
Mode of Action
MCC950 sodium inhibits the NLRP3 inflammasome by directly targeting its NATCH domain. This interaction prevents the conformational change and oligomerization of NLRP3, which are essential steps for its activation . By blocking these processes, MCC950 sodium effectively inhibits the release of IL-1β and other pro-inflammatory cytokines induced by NLRP3 activators such as nigericin, ATP, and monosodium urate (MSU) crystals .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by MCC950 sodium affects several downstream biochemical pathways. Primarily, it prevents the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their active forms . This inhibition reduces the inflammatory response and the associated tissue damage in various inflammatory diseases, including colitis, neuroinflammation, and cardiac arrest .
Pharmacokinetics
The pharmacokinetics of MCC950 sodium involve its absorption, distribution, metabolism, and excretion (ADME) properties. While specific details on its pharmacokinetics are limited, it is known that MCC950 sodium is administered orally and has shown efficacy in various animal models of disease . The compound’s bioavailability and distribution are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the site of inflammation to inhibit the NLRP3 inflammasome effectively.
Result of Action
The molecular and cellular effects of MCC950 sodium’s action include the suppression of pro-inflammatory cytokine release, particularly IL-1β and IL-18 . This suppression leads to a reduction in inflammation and tissue damage in conditions driven by NLRP3 inflammasome activation. For example, in models of colitis, MCC950 sodium has been shown to improve body weight gain, colon length, and histopathological scores . In neuroinflammation, it improves neurologic function and survival after cardiac arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MCC950 sodium. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. Additionally, the inflammatory microenvironment, characterized by the presence of various cytokines and immune cells, can impact the compound’s effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of MCC950 sodium in different disease contexts.
Biochemical Analysis
Biochemical Properties
MCC950 sodium interacts with the NLRP3 inflammasome, a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 . It prevents NLRP3 inflammasome assembly in a reversible manner . The NLRP3 inflammasome is an innate immune sensor that is activated by a two-step process .
Cellular Effects
MCC950 sodium has been reported to alleviate the inflammatory response in various types of cells. For instance, it has been shown to reduce IL-1β production and attenuate the severity of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis . It also significantly suppressed the release of proinflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a and Nitric Oxide in colonic explants .
Molecular Mechanism
MCC950 sodium exerts its effects at the molecular level by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This results in the inhibition of the NLRP3 inflammasome, leading to a decrease in the maturation of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
MCC950 sodium is stable for 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be used within 1 month to prevent loss of potency . It has been shown to have long-term effects on cellular function, as evidenced by its ability to improve functional recovery and survival rate during a 14-day observational period after cardiac arrest and resuscitation .
Dosage Effects in Animal Models
In animal models, the effects of MCC950 sodium vary with different dosages. For instance, oral administration of 40 mg/kg MCC950 sodium commencing at week seven for three weeks significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index and histopathological scores in a spontaneous chronic colitis mouse model .
Metabolic Pathways
MCC950 sodium is involved in the metabolic pathways related to the NLRP3 inflammasome. It has been shown to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the cytoplasm where it interacts with the NLRP3 inflammasome .
Subcellular Localization
MCC950 sodium is likely to be localized in the cytoplasm of cells, as this is where the NLRP3 inflammasome, its primary target, is located
Preparation Methods
The preparation of CRID3 sodium salt involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of the core structure followed by the introduction of functional groups. The industrial production methods involve optimizing these reactions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
CRID3 sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
CRID3 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Employed in research to understand the molecular mechanisms of inflammasome activation and inhibition.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies .
Comparison with Similar Compounds
CRID3 sodium salt is unique in its high selectivity and potency as an NLRP3 inflammasome inhibitor. Similar compounds include:
MCC950: Another potent NLRP3 inhibitor with similar mechanisms of action.
CY-09: A small molecule inhibitor of NLRP3 with distinct chemical structure.
OLT1177: An orally active NLRP3 inhibitor with different pharmacokinetic properties. CRID3 sodium salt stands out due to its specific interaction with the Walker B motif and its high efficacy in reducing proinflammatory cytokine production .
Properties
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQNXFKPNZRFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-96-3 | |
| Record name | MCC-950 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCC-950 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of MCC950 Sodium in the study on baicalin and gastric cancer cell pyroptosis?
A1: MCC950 Sodium is a potent and selective inhibitor of the NLRP3 inflammasome. [] In the study, researchers used MCC950 Sodium to investigate the involvement of the NLRP3 inflammasome in baicalin-induced pyroptosis in gastric cancer cells. The study found that baicalin could reverse the inhibitory effects of MCC950 Sodium, suggesting that baicalin promotes pyroptosis by activating the NLRP3 inflammasome. [] This highlights the potential of baicalin as a therapeutic agent targeting the NLRP3 inflammasome in gastric cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)
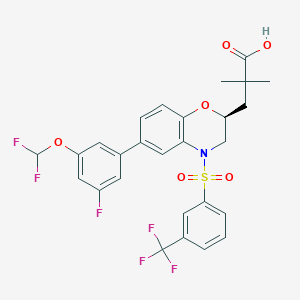
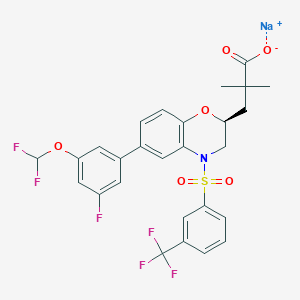



![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
